2-Amino-1-cyclobutylethan-1-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

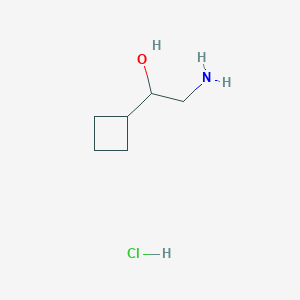

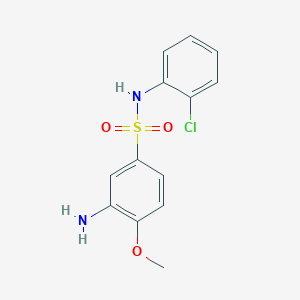

2-Amino-1-cyclobutylethan-1-ol hydrochloride is an organic compound with the molecular formula C6H14ClNO . It has a molecular weight of 151.63 .

Molecular Structure Analysis

The InChI code for 2-Amino-1-cyclobutylethan-1-ol hydrochloride is1S/C6H13NO.ClH/c7-4-6(8)5-2-1-3-5;/h5-6,8H,1-4,7H2;1H . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis

2-Amino-1-cyclobutylethan-1-ol hydrochloride appears as a white solid . The storage temperature is room temperature .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

2-Amino-1-cyclobutylethan-1-ol hydrochloride serves as a fundamental compound in organic synthesis, leading to the creation of various cyclic and acyclic amines and amino alcohols. Its derivatives have been synthesized through reactions like epoxidation, azidolysis, and hydrogenation, showcasing its versatility in synthetic chemistry. For instance, the synthesis of chloro-aminocyclooctanediol and aminocyclooctanetriol from azidocyclooctene showcases the compound's role in generating eight-membered ring aminocyclitols, highlighting the chemical functionalization possibilities it opens (Karavaizoglu & Salamci, 2020).

Biological Activity

2-Amino-1-cyclobutylethan-1-ol hydrochloride derivatives have shown potential in inhibiting adenosine deaminase (ADA), a key enzyme in purine metabolism, suggesting potential therapeutic applications. The synthesis of tertiary aminopropan-1-ols and their hydrochlorides has demonstrated efficient inhibition of ADA, although most compounds lacked significant antibacterial activity. This insight into the structure-activity relationship could guide the design of new drugs targeting ADA (Gasparyan et al., 2015).

Catalysis

In catalysis, derivatives of 2-Amino-1-cyclobutylethan-1-ol hydrochloride have facilitated the synthesis of propylene carbonate by catalyzing CO2 and propylene oxide. This showcases the compound's potential in green chemistry applications, where its derivatives can serve as effective catalysts in carbon capture and utilization strategies (Zhang et al., 2020).

Material Science

In material science, phosphazene derivatives bearing amino acid ester groups synthesized from reactions with cyclophosphazenes have demonstrated thermosensitive properties. These compounds, characterized by lower critical solution temperatures around body temperature, degrade into harmless products such as amino acids and phosphates. This feature highlights their potential in biomedical applications, where temperature-sensitive materials are valuable for drug delivery systems and tissue engineering (Uslu et al., 2017).

Antitumor Activity

Research into tertiary aminoalkanols derived from 2-Amino-1-cyclobutylethan-1-ol hydrochloride has explored their antitumor activities. Some compounds have shown moderate levels of activity against certain cancer cell lines, suggesting the potential for developing new chemotherapeutic agents based on these structures (Isakhanyan et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and storing in a well-ventilated place .

Propiedades

IUPAC Name |

2-amino-1-cyclobutylethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c7-4-6(8)5-2-1-3-5;/h5-6,8H,1-4,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVDCQAWKKVSDDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(CN)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-cyclobutylethan-1-ol hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-acetyl-2-methoxyphenoxy)-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)acetamide](/img/structure/B2570429.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-bromobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2570431.png)

![Ethyl 2-imino-1,10-dimethyl-5-oxo-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyr imidine-3-carboxylate](/img/structure/B2570433.png)

![1-(Iodomethyl)-5,5-dimethyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2570437.png)

![3-[[1-(4-Fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2570438.png)

![methyl 4-{[(3-formyl-1H-indol-1-yl)acetyl]amino}benzoate](/img/structure/B2570444.png)

![2-cyano-N-[(dimethylamino)methylene]-5-phenyl-2,4-pentadienamide](/img/structure/B2570445.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-bromophenyl)methanone](/img/structure/B2570447.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2570449.png)